molecular formula C₁₄H₂₀ClNO₂ B1144590 2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide CAS No. 1638785-17-7

2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide

Cat. No. B1144590
M. Wt: 269.77
InChI Key:
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Description

The chemical compound of interest, 2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide, is a synthetic organic molecule. It has not been directly mentioned in available literature; however, various research studies have explored similar compounds, focusing on their synthesis, structural analysis, and properties, which can provide a foundational understanding for studying our compound of interest.

Synthesis Analysis

Synthesis of structurally similar compounds involves complex organic reactions, such as the halogenated hydrocarbon amination reaction and condensation with N,N-dimethylformamide dimethyl acetal. For instance, compounds with chloroethyl, methoxy, and dimethylpropanamide groups have been synthesized through multi-step reactions including nitration, methoxylation, acylation, and hydrolysis processes, highlighting the intricate methods required to produce such molecules (Huang Ming-zhi et al., 2005).

Molecular Structure Analysis

The molecular structure of closely related compounds has been determined using techniques like X-ray crystallography, revealing complex geometric configurations. For example, the study of crystal structures can show the triclinic space group of molecules and their crystallographic parameters, offering insights into the molecular arrangement and bonding patterns that could be expected for our target compound (Huang Ming-zhi et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can lead to the formation of various derivatives and products, highlighting their reactive nature and potential for chemical transformations. For instance, reactions with nucleophilic reagents or through methoxycarbonylation indicate the versatility of these compounds in synthetic chemistry (Bai et al., 2012).

Physical Properties Analysis

The physical properties of compounds in this category, such as their solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments and applications. X-ray diffraction studies provide valuable data on crystal systems, unit cell dimensions, and space groups, contributing to a comprehensive physical profile (P. A. Ajibade et al., 2021).

Chemical Properties Analysis

Investigations into the chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental for leveraging these compounds in various chemical processes. Studies on the methoxycarbonylation of alkynes and the formation of unsaturated esters or cascade reactions to α,ω-diesters showcase the chemical versatility and potential applications of these molecules (A. A. Núñez Magro et al., 2010).

Scientific Research Applications

  • Synthesis of π-Excess σ2 P,O Hybrid Ligands : A study explored the synthesis of 4-methoxy-substituted 1,3-benzazaphosphole using a process that includes the use of compounds related to 2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide. These compounds have potential as σ2 P,O hybrid or chelate ligands with high π-density at the phosphorus atom (Aluri et al., 2014).

  • Spectrophotometric Analysis : A method for the determination of a compound similar to 2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide, namely 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide, was developed. This method is simple and reliable for determining the concentration of such compounds in aqueous solutions (Shu, 2011).

  • Synthesis and Evaluation as Antiestrogens : A series of 1,1-dichloro-2,2,3-triarylcyclopropanes were synthesized and evaluated as pure antiestrogens, demonstrating the potential medicinal applications of compounds structurally related to 2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide (Day et al., 1991).

  • Lipoxygenase Inhibition : A study on heterocyclic compounds, including those structurally similar to 2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide, showed moderate activities as lipoxygenase inhibitors, indicating their potential for therapeutic applications (Aziz‐ur‐Rehman et al., 2016).

  • Synthesis of Antidepressant Derivatives : Research on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, which are structurally related to the compound , demonstrated their ability to inhibit neurotransmitter uptake and showed potential antidepressant activity (Yardley et al., 1990).

Safety And Hazards

The safety and hazards of “2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide” are not known. However, similar compounds can cause severe skin burns and eye damage, and are harmful if swallowed, in contact with skin, or if inhaled4.


Future Directions

There is no specific information available about the future directions of “2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide”. However, similar compounds are being studied for their potential uses in various fields56.


Please note that this information is based on the available data and there might be more comprehensive information in scientific literature that is not accessible through web search. For a more detailed analysis, please refer to relevant scientific literature or consult a chemistry expert.


properties

IUPAC Name

2-[4-(2-chloroethyl)phenyl]-N-methoxy-N,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-14(2,13(17)16(3)18-4)12-7-5-11(6-8-12)9-10-15/h5-8H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTLLYOYYVBGDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)CCCl)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide

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